

potential applications of hexanitroethane in energetic materials

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Compound of Interest

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An In-depth Technical Guide to **Hexanitroethane** (HNE) in Energetic Materials

Abstract

Hexanitroethane (HNE), a powerful, high-density oxidizing agent, presents significant potential for advancing the field of energetic materials. With a high nitrogen dioxide content of 92% by weight and a positive heat of formation, HNE offers notable performance gains over traditional materials in various applications.^[1] This technical guide provides a comprehensive overview of HNE, covering its synthesis, physicochemical properties, and potential applications as a key ingredient in advanced explosives and solid propellants. It details historical and industrial synthesis protocols, presents comparative performance data in structured tables, and illustrates key processes and relationships through diagrams. This document is intended for researchers and scientists in chemistry and energetic materials, offering a consolidated resource on the properties and applications of this high-performance compound.

Introduction to Hexanitroethane (HNE)

Hexanitroethane ($C_2N_6O_{12}$) is a fully nitrated aliphatic compound first synthesized by Wilhelm Will in 1914.^[2] It is a colorless, crystalline solid characterized by its high density and substantial oxygen content, making it a formidable oxidizing agent.^[1] Recent advancements in synthesis have renewed interest in HNE as a high-energy oxidizer for next-generation energetic formulations.^[1] Its primary advantages include a high heat of formation (+28 kcal/mole), high density, and low impact sensitivity.^[1] However, its application has been tempered by challenges related to its marginal thermal stability and high chemical reactivity.

This guide explores the multifaceted nature of HNE, from its fundamental properties to its performance in complex energetic systems.

Physicochemical and Energetic Properties

The performance of HNE in energetic applications is rooted in its distinct physical and chemical properties. It possesses a theoretical crystalline density of 2.25 g/cm³, significantly higher than many conventional energetic materials.^[1] Its positive heat of formation contributes to a higher energy release upon detonation. The quantitative properties of HNE are summarized in Table 1, with comparative data for its formulations presented in Table 2.

Table 1: Physicochemical Properties of **Hexanitroethane (HNE)**

Property	Value	Source(s)
Chemical Formula	C ₂ N ₆ O ₁₂	[2]
Molar Mass	300.05 g/mol	[3]
Melting Point	135 - 155 °C (with decomposition)	[1][2]
Theoretical Crystalline Density	2.25 g/cm ³	[1]
Compressed Pellet Density	1.88 g/cm ³	[1]
Heat of Formation (ΔH _f)	+28 kcal/mol (+28.6 ± 1.9 avg)	[1]
Vapor Pressure	0.5 mm Hg @ 25 °C	[1]
NO ₂ Content	92% by weight	[1]
Thermal Decomposition Start	Detected at 60 °C; potentially explosive >140 °C	[2]
Half-life @ 70 °C	~400 hours	[1]

Table 2: Energetic Performance of HNE and Formulations

Parameter	HNE (Pure)	HNE/Tetryl (50/50)	BTF/HNE
Oxygen Balance (OB)	+42.7%	~0%	Balanced to CO ₂
Heat of Explosion	750 cal/g	-	-
Lead Block Expansion	117 (TNT = 100)	> PETN	-
Detonation Velocity (V _{det})	-	-	9,440 m/s
Detonation Pressure (P _{det})	-	-	44.9 GPa
Impact Sensitivity	Low (>1m, 2kg hammer)	Slightly more sensitive than Tetryl	-
Source(s)	[4]	[5]	[5]

Synthesis of Hexanitroethane

The synthesis of HNE has evolved from hazardous, low-yield laboratory methods to more practicable industrial processes. The primary challenge lies in the safe handling of highly sensitive intermediates.

Experimental Protocol: Furfural Method (Industrial Scale)

A practicable method for industrial use begins with furfural, which avoids some of the more hazardous intermediates of earlier methods.[\[2\]](#) A related process using mucochloric acid, which is cheaper than the mucobromic acid derived from furfural, is also noted for large-scale production.[\[4\]](#)

Step 1: Synthesis of Dipotassium Trinitropropionaldehyde from Mucochloric Acid[\[4\]](#)

- Prepare a solution of mucochloric acid (6.76 g, 0.04 mole) in 50 ml of water and 30 ml of 95% ethanol.
- Add solid 93% potassium nitrite (KNO₂, 15 g, 0.164 mole) to the solution.

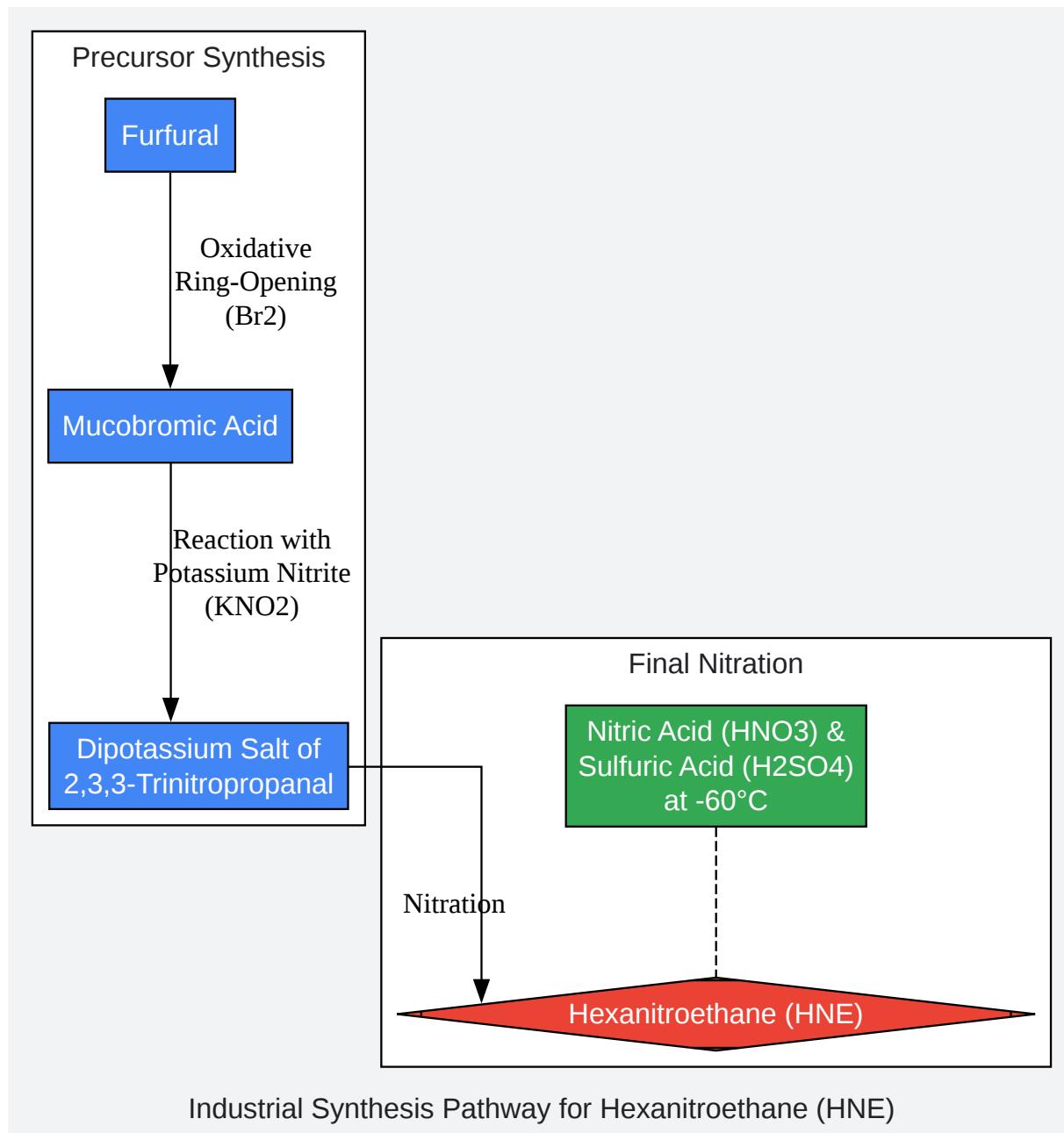
- Maintain the reaction temperature at 15 °C for three hours with stirring.
- Add 200 ml of 95% ethanol to the mixture.
- Allow the mixture to warm to room temperature and then filter to collect the precipitate.
- The resulting material contains a mixture of dipotassium trinitropropionaldehyde and potassium nitromalondialdehyde, which can be separated by recrystallization from 60% aqueous alcohol.

Step 2: Nitration to **Hexanitroethane**[2]

- The dipotassium salt of 2,3,3-trinitropropanal (or the mixed product from Step 1) is used as the precursor.
- Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.
- Cool the nitrating mixture to -60 °C.
- Carefully add the precursor salt to the cold nitrating mixture under controlled conditions to manage the exothermic reaction.
- After the reaction is complete, the HNE product is isolated, purified, and dried.

Historical Synthesis Methods

- Will's Method (1914): The first reported synthesis involved the nitration of the potassium salt of tetrinitroethane with nitric acid ($C_2(NO_2)_4K_2 + 4 HNO_3 \rightarrow C_2(NO_2)_6 + 2 KNO_3 + 2 H_2O$).[2]
- Bromopicrin Method: This route involves coupling bromopicrin with a base and potassium nitrite to form dipotassium tetrinitroethane. This intermediate is highly shock-sensitive and must be carefully purified and dried before being nitrated to HNE.[1][4] This method is considered extremely dangerous, especially for large-scale synthesis.[4]

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Caption: Industrial synthesis workflow for HNE starting from furfural.

Potential Applications in Energetic Materials

HNE's primary value lies in its role as a high-performance oxidizer, capable of significantly enhancing the energy output of various formulations.

As a High-Performance Oxidizer

HNE is used in pyrotechnic compositions, such as decoy flares, and as an oxidizer in propellant formulations.^{[2][3]} A composition of HNE as an oxidizer with boron as a fuel has also been investigated as a novel explosive.^[3]

In Composite Explosives

HNE can be combined with oxygen-deficient explosives to create powerful binary systems with a balanced oxygen stoichiometry.

- **HNE/TNT Mixtures:** HNE can be introduced into molten trinitrotoluene (TNT) to form a dense, castable high explosive that exceeds nitroglycerine in power.^[5]
- **HNE/Tetryl Mixtures:** When mixed with Tetryl powder and pressed into pellets, the resulting formulation serves as a powerful booster charge.^[5] A 50/50 mixture by weight achieves a near-zero oxygen balance and is reported to be approximately 20% more powerful than PETN.^[5]

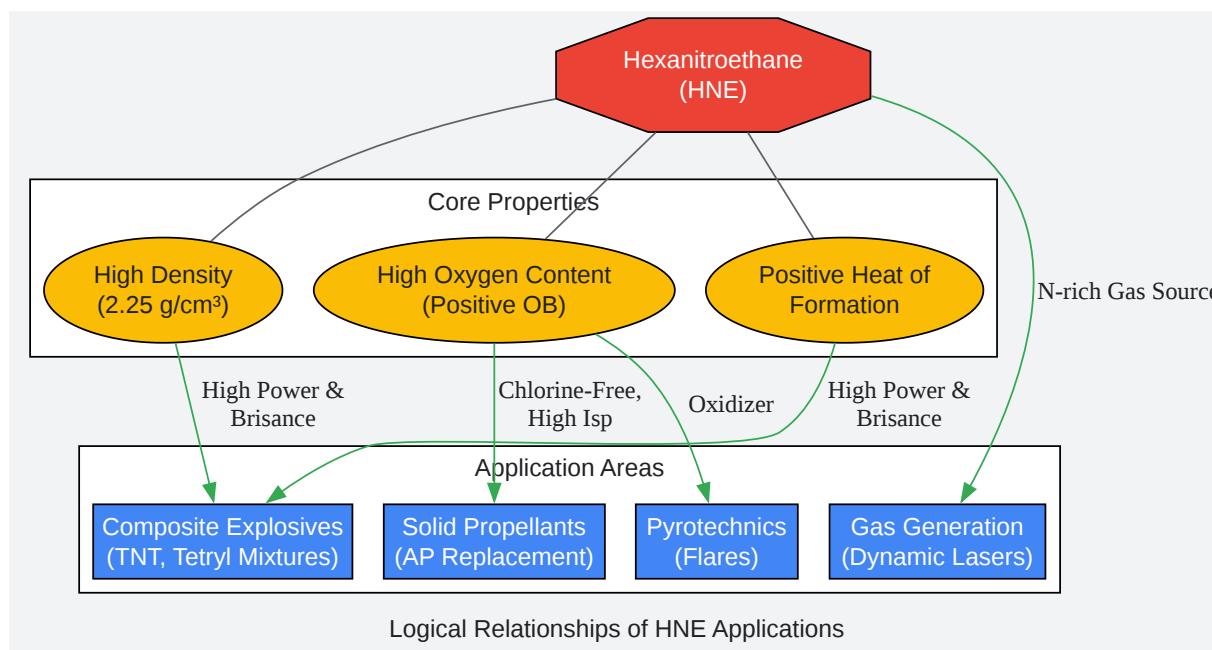
In Solid Propellants

Studies have shown that replacing ammonium perchlorate (AP) with HNE can significantly improve the performance of solid propellants. This substitution also offers an important environmental benefit by creating chlorine-free propellants, which eliminates the production of hydrogen chloride (HCl) gas in the exhaust plume.^[6]

Table 3: Calculated Specific Impulse (Isp) Improvement with HNE

Propellant Type	Conventional Isp (AP-based)	Isp with HNE	Improvement (s)	Source
HTPB	(baseline)	(baseline) + 12.26 s	+12.26	[6]
CMDB	(baseline)	Improved	-	[6]
NEPE	(baseline)	Improved	-	[6]
GAP	(baseline)	Improved	-	[6]

The most significant performance gain was observed in hydroxyl-terminated polybutadiene (HTPB) based propellants.[6]



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Caption: Core properties of HNE and their relation to its applications.

Other Niche Applications

Like hexanitrobenzene, HNE has been explored as a potential gas source for explosively pumped gas dynamic lasers, leveraging its ability to rapidly generate a large volume of nitrogen-rich gas.[2][3]

Stability and Compatibility

A critical consideration for any energetic material is its stability and compatibility with other substances.

- Thermal Stability: HNE's primary disadvantage is its marginal thermal stability. Decomposition is detected at temperatures as low as 60 °C and proceeds as a first-order reaction, occurring faster in solution than in the solid state.[2] This can limit its applications in systems that experience elevated operational or storage temperatures.
- Impact Sensitivity: HNE is reported to be a relatively low-sensitivity material, with an impact sensitivity often greater than one meter with a 2 kg hammer, comparable to picric acid.[4][5]
- Chemical Reactivity and Compatibility: HNE is chemically reactive, which is a disadvantage for long-term stability in complex formulations. Compatibility testing with fuels, binders, and plasticizers is essential for developing safe and reliable HNE-based energetic materials. While specific compatibility data is limited in open literature, standard methods like Differential Scanning Calorimetry (DSC) and Vacuum Stability Tests (VST) would be required to qualify HNE for use with other materials like polymeric binders.[7][8]

Conclusion

Hexanitroethane stands out as an energetic material with significant, yet unrealized, potential. Its high density, positive heat of formation, and impressive performance as an oxidizer make it a compelling candidate for advanced explosives and next-generation solid propellants. The development of safer, more efficient industrial synthesis routes has made it more accessible for research and development. However, challenges related to its thermal stability and chemical reactivity must be carefully managed through formulation science and compatibility testing. As

the demand for higher-performance, chlorine-free energetic materials grows, HNE is poised to become a key component in specialized military and aerospace applications.

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References

- 1. arc.aiaa.org [arc.aiaa.org]
- 2. Hexanitroethane - Wikipedia [en.wikipedia.org]
- 3. Hexanitroethane [chemeurope.com]
- 4. US3101379A - Synthesis of hexanitroethane - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Hexanitroethane - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
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